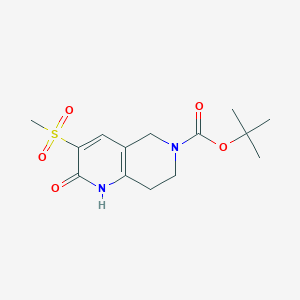

Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate

Descripción

This compound belongs to the 1,6-naphthyridine family, characterized by a bicyclic core fused with a partially saturated ring system. Key structural features include:

- Tert-butyl carboxylate at position 6, providing steric protection and influencing solubility.

- Methanesulfonyl group at position 3, a strong electron-withdrawing substituent.

The hexahydro designation indicates partial saturation, enhancing conformational flexibility compared to fully aromatic analogs. This structural profile makes the compound a candidate for medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-like interactions .

Propiedades

IUPAC Name |

tert-butyl 3-methylsulfonyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-14(2,3)21-13(18)16-6-5-10-9(8-16)7-11(12(17)15-10)22(4,19)20/h7H,5-6,8H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSCWGQHRJSJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=O)N2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate is a compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article will explore the molecular characteristics, biological activities, and relevant research findings associated with this compound.

Molecular Characteristics

- Molecular Formula : C14H20N2O5S

- Molecular Weight : 328.38 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C(=O)N2)S(=O)(=O)C

- InChIKey : WSSCWGQHRJSJBV-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Tert-butyl 3-methanesulfonyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-6-carboxylate has been explored in various studies. While specific literature on this compound is limited, its structural components suggest potential interactions with biological targets.

- Enzyme Inhibition : The presence of a methanesulfonyl group in the structure indicates potential inhibitory effects on enzymes involved in metabolic pathways.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors.

In Vitro Studies

Recent studies have focused on the compound's interaction with various biological systems:

Structural Activity Relationship (SAR)

While detailed SAR studies specific to this compound are scarce, related naphthyridine derivatives have been investigated for their biological properties:

- Naphthyridine Derivatives : Generally exhibit a range of activities including antibacterial and antifungal properties due to their ability to interfere with nucleic acid synthesis.

Potential Applications

Given its structural features and preliminary findings:

- Antimicrobial Agents : Could be developed further as a novel class of antibiotics.

- Anticancer Research : The inhibition of metabolic pathways may also extend to cancer therapeutics.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and biological activities of structurally related 1,6-naphthyridine derivatives:

Key Observations :

- Electron-withdrawing groups (EWGs) like methanesulfonyl (Ms), cyano (CN), and trifluoromethyl (CF₃) enhance electrophilicity at position 3, facilitating nucleophilic substitutions or cycloadditions .

- Halogen substituents (Cl, F) improve antimicrobial activity but reduce metabolic stability compared to EWGs .

- Tert-butyl vs. ethyl esters : Tert-butyl groups increase steric hindrance, slowing hydrolysis but reducing aqueous solubility .

Unique Advantages of the Target Compound

- Methanesulfonyl Group : Enhances leaving-group ability for SNAr reactions, enabling late-stage diversification .

- Balanced Reactivity: The 2-oxo group participates in hydrogen bonding, improving target selectivity compared to non-oxygenated analogs .

Métodos De Preparación

Preparation of the Hexahydro-1,6-naphthyridine Core with tert-Butyl Ester

The starting point often involves the synthesis of a 6-carboxylate-1,6-naphthyridine derivative, which is then converted into its tert-butyl ester form to protect the carboxyl group. This can be achieved by esterification using tert-butanol under acidic or coupling conditions.

For example, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been converted into tert-butyl esters via reaction with tert-butanol and appropriate activating agents.

Installation of the Methanesulfonyl Group at the 3-Position

The key step for introducing the methanesulfonyl group involves the conversion of a hydroxyl or enolizable position at the 3-position into a good leaving group, followed by sulfonylation.

A representative method involves:

- Generation of the 3-hydroxy or enol intermediate.

- Treatment with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) in anhydrous dichloromethane at low temperatures (0°C to room temperature) for several hours.

This method yields the 3-methanesulfonyl derivative with high efficiency and purity.

Representative Experimental Procedure

This procedure highlights the use of strong bases and sulfonylating agents to functionalize the bicyclic core at the 3-position.

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography with cyclohexane/ether or ethyl acetate/hexanes mixtures is commonly employed to purify intermediates and final products.

- Recrystallization: Ethanol or other suitable solvents are used to recrystallize and purify compounds.

- Spectroscopy: ^1H NMR, LC/MS, and HPLC analyses confirm the structure, purity, and stereochemistry of the products.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Esterification | tert-Butanol, acid catalyst or coupling agent | Protect carboxyl group as tert-butyl ester | Essential for stability and further reactions |

| Lithiation | Lithium bis(trimethylsilyl)amide, THF, -70°C | Generate reactive intermediate for sulfonylation | Requires anhydrous, inert atmosphere |

| Sulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0°C | Introduce methanesulfonyl group at 3-position | High yield, mild conditions |

| Purification | Silica gel chromatography, recrystallization | Isolate pure product | Solvent systems optimized for compound polarity |

Research Findings and Considerations

- The use of strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide is critical for selective lithiation without decomposition.

- Low temperatures (-70°C to 0°C) help control regioselectivity and minimize side reactions during sulfonylation.

- The tert-butyl ester protecting group is stable under the sulfonylation conditions and can be removed later if needed.

- The mesylation step is efficient and provides a good leaving group for potential further functionalization.

These methods are supported by patent literature and peer-reviewed synthetic organic chemistry research, ensuring reliability and reproducibility.

Q & A

Q. How to design in vivo studies for toxicity profiling?

- Methodological Answer :

- Conduct acute toxicity assays (OECD 423) in rodents with escalating doses (10–1000 mg/kg).

- Monitor hematological, hepatic, and renal biomarkers.

- Use pharmacokinetic modeling (non-compartmental analysis) to estimate clearance and half-life. Cross-validate with in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.